molecular formula C21H29N3O2 B5523697 3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole

3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole

Cat. No. B5523697
M. Wt: 355.5 g/mol
InChI Key: PDUSUFNWUGZLOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar indole derivatives involves the use of readily available precursors like piperazine-2,5-dione, which is utilized to prepare arylmethylenepiperazine-2,5-diones. These derivatives can further undergo cyclization to form pyrazino[1,2-a]indoles, which can be modified to yield substituted indoles through reactions with lithium aluminium hydride, sodium borohydride, lithium hydroxide monohydrate, and butyl lithium (Akeng’a & Read, 2005). Silicon-directed oxa-Pictet-Spengler cyclizations have been employed to synthesize tetrahydro-pyrano[3,4-b]indoles from 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols and various ketones or aldehydes (Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using techniques like X-ray crystallography, which has been used to determine the structure of 1-phenyl-4,8-dioxo-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives, showcasing the utility of double Michael reactions followed by cyclization for complex indole synthesis (Tominaga et al., 1997).

Chemical Reactions and Properties

Indole derivatives participate in a variety of chemical reactions, including Diels-Alder reactions, which can extend to intramolecular variants to give cycloalka[e]- and [g]-indoles (Jackson & Moody, 1992). The electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been shown to synthesize bisindolyl-p-quinone derivatives through a unique regioselective process (Amani et al., 2012).

Scientific Research Applications

Synthetic Chemistry Applications

Compounds related to 3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole have been extensively studied for their synthetic versatility and utility in creating complex molecular architectures. For instance, the silicon-directed oxa-Pictet-Spengler cyclization has been utilized to synthesize tetrahydro-pyrano[3,4-b]indoles from 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols and various ketones or aldehydes, showcasing a method to construct indole-based molecules with potential biological activities (Zhang et al., 2005). Similarly, the gold-catalyzed oxidative arylations of 3-butyn-1-ols and 2-propyn-1-ols with nitrones to yield distinct fused indoles bearing a heterocyclic ring highlight the advancements in catalytic methods for indole derivatization (Sahani & Liu, 2019).

Pharmacological Applications

Research into bis-indole derivatives has revealed significant antitumor activity, with some compounds displaying more potent effects than many previously tested indolylmethylene-2-indolinones. These studies demonstrate the potential of indole derivatives in cancer therapy and underscore the importance of synthetic innovation in developing new therapeutic agents (Andreani et al., 2008). Additionally, the exploration of serotonin 5-HT2 and dopamine D-2 antagonists within series of substituted indoles has led to the discovery of compounds with promising neurological applications, further showcasing the indole core's relevance in medicinal chemistry (Perregaard et al., 1992).

properties

IUPAC Name

[4-(oxan-4-yl)piperazin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-14-12-15(2)19-18(13-14)16(3)20(22-19)21(25)24-8-6-23(7-9-24)17-4-10-26-11-5-17/h12-13,17,22H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUSUFNWUGZLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCN(CC3)C4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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